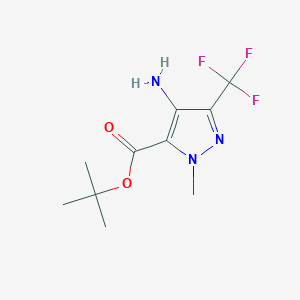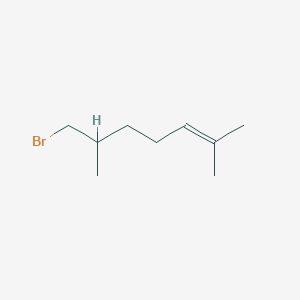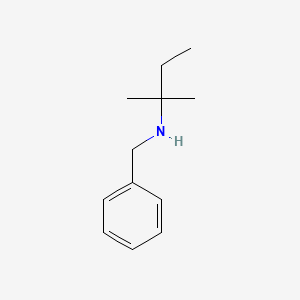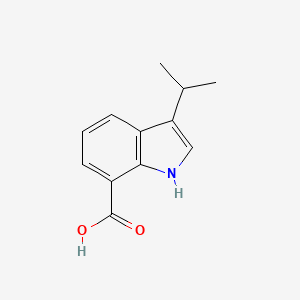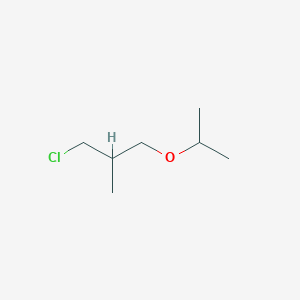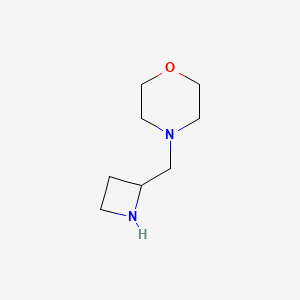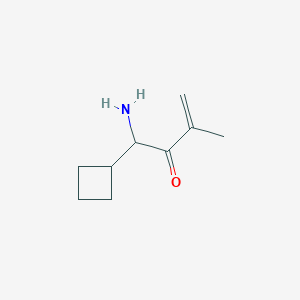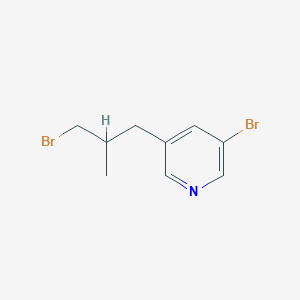![molecular formula C8H11BrN2O B13186255 2-{[(5-Bromo-3-pyridinyl)methyl]amino}ethanol](/img/structure/B13186255.png)
2-{[(5-Bromo-3-pyridinyl)methyl]amino}ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-([(5-BROMOPYRIDIN-3-YL)METHYL]AMINO)ETHAN-1-OL is an organic compound that features a brominated pyridine ring attached to an ethan-1-ol moiety via a methylamino linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-([(5-BROMOPYRIDIN-3-YL)METHYL]AMINO)ETHAN-1-OL typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 5-bromopyridine.
Formation of Methylamino Linker: The 5-bromopyridine is then reacted with formaldehyde and a secondary amine to form the methylamino derivative.
Attachment of Ethan-1-ol: Finally, the methylamino derivative is reacted with ethylene oxide or a similar reagent to introduce the ethan-1-ol moiety.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-([(5-BROMOPYRIDIN-3-YL)METHYL]AMINO)ETHAN-1-OL can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding pyridine derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amino, hydroxyl, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-([(5-BROMOPYRIDIN-3-YL)METHYL]AMINO)ACETALDEHYDE or 2-([(5-BROMOPYRIDIN-3-YL)METHYL]AMINO)ACETIC ACID.
Reduction: Formation of 2-([(5-PYRIDIN-3-YL)METHYL]AMINO)ETHAN-1-OL.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-([(5-BROMOPYRIDIN-3-YL)METHYL]AMINO)ETHAN-1-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-([(5-BROMOPYRIDIN-3-YL)METHYL]AMINO)ETHAN-1-OL depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The brominated pyridine ring can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromopyridin-3-ol: Similar structure but lacks the methylamino and ethan-1-ol moieties.
2-Amino-5-bromopyridin-3-ol: Contains an amino group instead of the methylamino linker.
5-Bromonicotinic acid: Features a carboxylic acid group instead of the ethan-1-ol moiety.
Uniqueness
2-([(5-BROMOPYRIDIN-3-YL)METHYL]AMINO)ETHAN-1-OL is unique due to the presence of both the brominated pyridine ring and the ethan-1-ol moiety, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C8H11BrN2O |
|---|---|
Molekulargewicht |
231.09 g/mol |
IUPAC-Name |
2-[(5-bromopyridin-3-yl)methylamino]ethanol |
InChI |
InChI=1S/C8H11BrN2O/c9-8-3-7(5-11-6-8)4-10-1-2-12/h3,5-6,10,12H,1-2,4H2 |
InChI-Schlüssel |
XRKCREHHROAILH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC=C1Br)CNCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



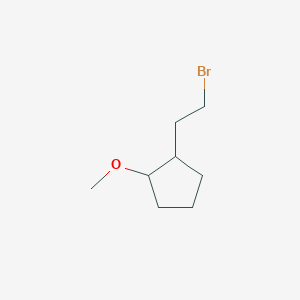
![1-[1-(Aminomethyl)cyclopropyl]-1-(thiophen-2-yl)ethan-1-ol](/img/structure/B13186187.png)
![N-[(Azepan-3-yl)methyl]methanesulfonamide](/img/structure/B13186188.png)
